molecular formula C20H17N3O3 B11023792 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B11023792
M. Wt: 347.4 g/mol
InChI Key: KBKYFSCBSMKLBN-UHFFFAOYSA-N
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Description

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of indole, furan, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, can be employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole, furan, or pyridazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The furan and pyridazinone groups may further modulate these interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one apart is the combination of these three distinct moieties in a single molecule

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one

InChI

InChI=1S/C20H17N3O3/c1-13-20(14-6-3-4-7-16(14)22(13)2)17(24)12-23-19(25)10-9-15(21-23)18-8-5-11-26-18/h3-11H,12H2,1-2H3

InChI Key

KBKYFSCBSMKLBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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